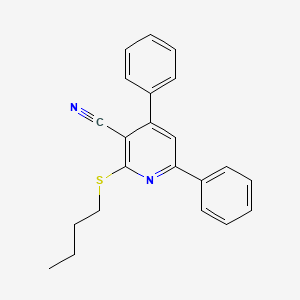![molecular formula C21H20Br4N4O6 B12459922 N'~1~,N'~5~-bis[(2,4-dibromophenoxy)acetyl]pentanedihydrazide](/img/structure/B12459922.png)
N'~1~,N'~5~-bis[(2,4-dibromophenoxy)acetyl]pentanedihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-5-[2-(2,4-DIBROMOPHENOXY)ACETOHYDRAZIDO]-5-OXOPENTANEHYDRAZIDE is a complex organic compound characterized by the presence of multiple bromine atoms and hydrazide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-5-[2-(2,4-DIBROMOPHENOXY)ACETOHYDRAZIDO]-5-OXOPENTANEHYDRAZIDE typically involves the reaction of 2,4-dibromophenoxyacetic acid with hydrazine derivatives under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available 2,4-dibromophenol. The process includes bromination, esterification, and subsequent reaction with hydrazine derivatives. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-5-[2-(2,4-DIBROMOPHENOXY)ACETOHYDRAZIDO]-5-OXOPENTANEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-5-[2-(2,4-DIBROMOPHENOXY)ACETOHYDRAZIDO]-5-OXOPENTANEHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-5-[2-(2,4-DIBROMOPHENOXY)ACETOHYDRAZIDO]-5-OXOPENTANEHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- N’-((2,4-DIBROMOPHENOXY)ACETYL)-2-METHYLBENZOHYDRAZIDE
- 2-(2,4-DIBROMOPHENOXY)-N-ETHYLACETAMIDE
- N- (4- (2,4-DIBROMOPHENOXY)PHENYL)ACETAMIDE
Uniqueness
N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-5-[2-(2,4-DIBROMOPHENOXY)ACETOHYDRAZIDO]-5-OXOPENTANEHYDRAZIDE is unique due to its specific structural features, including the presence of multiple bromine atoms and hydrazide groups.
Propiedades
Fórmula molecular |
C21H20Br4N4O6 |
|---|---|
Peso molecular |
744.0 g/mol |
Nombre IUPAC |
1-N',5-N'-bis[2-(2,4-dibromophenoxy)acetyl]pentanedihydrazide |
InChI |
InChI=1S/C21H20Br4N4O6/c22-12-4-6-16(14(24)8-12)34-10-20(32)28-26-18(30)2-1-3-19(31)27-29-21(33)11-35-17-7-5-13(23)9-15(17)25/h4-9H,1-3,10-11H2,(H,26,30)(H,27,31)(H,28,32)(H,29,33) |
Clave InChI |
DRYYEIRNBHUADO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)Br)OCC(=O)NNC(=O)CCCC(=O)NNC(=O)COC2=C(C=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dichlorophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B12459839.png)

![1-(4-methylphenyl)-1-oxopropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate](/img/structure/B12459852.png)
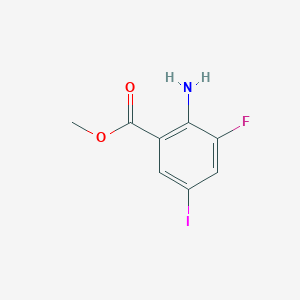
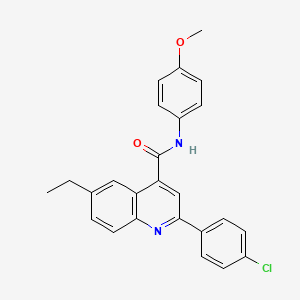
![2-cyano-3-(3,6-dichloropyridin-2-yl)-N-[1-[4-(2-morpholin-4-ylethoxy)phenyl]butyl]prop-2-enamide](/img/structure/B12459864.png)
![N,N-diethyl-4-(4-{[4-(methylcarbamoyl)phenyl]amino}phthalazin-1-yl)benzamide](/img/structure/B12459871.png)
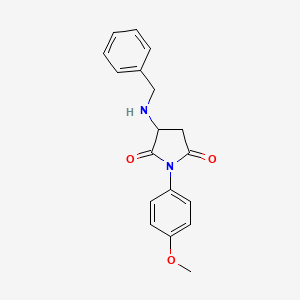
![5-(4-ethoxybenzyl)-1,3-dimethyl-5-{[(1S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12459895.png)
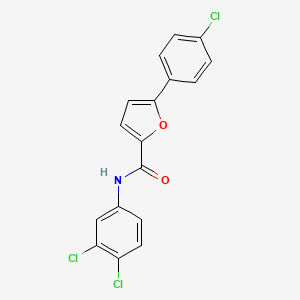

![N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B12459919.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B12459923.png)
